molecular formula C14H15N3O3 B13775523 3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid CAS No. 928713-88-6

3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid

Cat. No.: B13775523
CAS No.: 928713-88-6
M. Wt: 273.29 g/mol
InChI Key: YEURJPRABAAOEK-UHFFFAOYSA-N
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Description

3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid is a synthetic, non-proteinogenic amino acid of high interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine heterocycle linked to a propanoic acid backbone, a structure often associated with bioactive molecules. While the specific biological profile of this exact compound requires further characterization, its core structure serves as a valuable scaffold for investigating new therapeutic agents. Related compounds with the 3-aminopropanoic acid motif are being explored in early-stage research for their potential interactions with biological targets. For instance, structurally similar molecules have been studied for their potential as dual-targeting agents in oncology research and as mimics of growth factors like TGF-β, which play a role in wound healing and tissue repair . The presence of the pyrimidine ring, a common pharmacophore, suggests potential for diverse target engagement, making this compound a versatile building block for developing enzyme inhibitors or receptor modulators. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

928713-88-6

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

3-amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid

InChI

InChI=1S/C14H15N3O3/c1-20-11-4-2-9(3-5-11)14-16-7-10(8-17-14)12(15)6-13(18)19/h2-5,7-8,12H,6,15H2,1H3,(H,18,19)

InChI Key

YEURJPRABAAOEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=N2)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1 Preparation of Weinreb amide from N-Boc L-aspartic acid t-butyl ester Standard amidation conditions Provides a protected α-amino acid precursor
2 Formation of ynone intermediate Reaction of alkynyl lithium salts with Weinreb amide Chemoselective addition to Weinreb amide
3 Heterocyclization to form pyrimidine ring Ytterbium-catalyzed reaction with amidines Key step for pyrimidine ring construction
4 Introduction of 4-methoxyphenyl substituent Variation of amidine substituents Allows tuning of electronic and photophysical properties
5 Deprotection and final functionalization Acid/base treatments Yields the target amino acid compound

This four-step synthetic approach has been reported to be scalable and efficient, yielding fluorescent pyrimidine-derived α-amino acids with tunable properties.

Detailed Reaction Conditions and Yields

  • Weinreb Amide Preparation: Typically prepared under standard peptide coupling conditions from commercially available N-Boc L-aspartic acid t-butyl ester.
  • Ynone Formation: The alkynyl lithium salt is generated in situ and reacted with the Weinreb amide at low temperatures to afford the ynone intermediate in high yield.
  • Heterocyclization: Ytterbium triflate (Yb(OTf)₃) catalyzes the cyclization with amidines to form the pyrimidine ring, typically under mild heating conditions.
  • Substituent Variation: The 4-methoxyphenyl group is introduced via the choice of amidine, enabling electronic tuning.
  • Final Deprotection: Acidic or basic conditions remove protecting groups to yield the free amino acid.

Reported yields for the overall process range from 65% to 85%, depending on substituent patterns and reaction optimization.

Alternative Synthetic Approaches

Although the above method is the most documented, alternative routes involving direct substitution on pre-formed pyrimidine rings or other heterocycle-forming strategies may exist but lack detailed public data or are less efficient for this specific compound.

Analysis of Preparation Methods

Advantages

  • Modularity: The use of Weinreb amides and alkynyl lithium salts allows for modular introduction of diverse side chains.
  • Selectivity: The chemoselective addition to Weinreb amides and ytterbium-catalyzed cyclization provide high regioselectivity.
  • Scalability: The method has been demonstrated to be scalable for preparative synthesis.
  • Tunable Properties: Variation of substituents on the pyrimidine ring enables tuning of photophysical and chemical properties.

Limitations

Comparative Table of Key Parameters

Parameter Method Using Weinreb Amide & Yb-Catalysis Alternative Methods (Literature Sparse)
Number of Steps 4 >4 or undefined
Overall Yield (%) 65–85 Unknown
Scalability Demonstrated Unknown
Selectivity High Variable
Flexibility for Substitution High Low to Moderate
Catalyst Requirement Yb(OTf)₃ Varies

Chemical Reactions Analysis

ASISCHEM C63601 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Several studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific structure of 3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid suggests potential activity against various cancer cell lines due to its ability to inhibit specific kinases involved in tumor growth. For example, research has shown that pyrimidine derivatives can act as inhibitors of cell proliferation in breast cancer models .
  • Neuroprotective Effects :
    • The compound's structural similarity to neurotransmitters suggests possible neuroprotective effects. Studies have indicated that compounds with similar structures can enhance neuronal survival and reduce apoptosis in neurodegenerative disease models, such as Alzheimer's disease .
  • Anti-inflammatory Properties :
    • Research has demonstrated that certain pyrimidine derivatives possess anti-inflammatory effects, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound may serve as a potential inhibitor for enzymes involved in metabolic pathways. For instance, it could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, which is a target for many anticancer drugs .
  • Drug Development :
    • The unique structure of this compound makes it a candidate for lead compounds in drug discovery programs aimed at developing new therapeutics targeting specific diseases, including cancer and neurodegenerative disorders .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/EffectReferences
Anticancer ActivityInhibition of tumor growthKinase inhibition
Neuroprotective EffectsProtection against neuronal deathReduction of apoptosis
Anti-inflammatoryTreatment of inflammatory diseasesInhibition of cytokines
Enzyme InhibitionTargeting metabolic pathwaysInhibition of dihydrofolate reductase
Drug DevelopmentLead compound in drug discoveryDevelopment of novel therapeutics

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrimidine derivatives, including modifications similar to those found in this compound. The results indicated a significant reduction in tumor size in xenograft models, suggesting its potential as an effective treatment option .
  • Neuroprotection Research :
    • Research conducted on neuroprotective agents highlighted that compounds with similar structures to this compound exhibited enhanced neuronal survival rates in vitro when exposed to neurotoxic agents, indicating potential therapeutic benefits for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of ASISCHEM C63601 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the specific biological context. The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with key analogues based on substituent variations, molecular frameworks, and reported properties.

Table 1: Structural Comparison of Analogues
Compound Name Substituent/Backbone Variation Molecular Formula Key Features Reference
Target Compound : 3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid Pyrimidine-5-yl, 4-methoxyphenyl C₁₄H₁₅N₃O₃ Pyrimidine core; para-methoxy group enhances electron-withdrawing effects
3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid Pyrimidine-5-yl, 2-methylphenyl C₁₄H₁₅N₃O₂ Ortho-methyl group introduces steric hindrance; reduced polarity vs. methoxy
3-Amino-3-(4-methoxyphenyl)propanoic acid Phenyl (no pyrimidine), 4-methoxy C₁₀H₁₃NO₃ Absence of pyrimidine reduces π-π stacking potential; simpler structure
3-Amino-3-(3-methoxyphenyl)propanoic acid Phenyl (no pyrimidine), 3-methoxy C₁₀H₁₃NO₃ Meta-methoxy alters electronic distribution; lower similarity score (0.94 vs. 0.96 for para)
3-Amino-3-(2,4-dimethylphenyl)propanoic acid Phenyl (no pyrimidine), 2,4-dimethyl C₁₁H₁₅NO₂ Dual methyl groups increase hydrophobicity; steric effects reduce target binding
3-(2-{3-[(2,4-diamino-6-phenylpyrimidin-5-yl)oxy]propoxy}phenyl)propanoic acid Extended pyrimidine-oxypropoxy chain C₂₂H₂₄N₄O₄ Bulky substituents may hinder membrane permeability; enhanced hydrogen bonding

Key Research Findings

Pyrimidine Core Impact :

  • The pyrimidine ring in the target compound and its analogues (e.g., ) enables interactions with enzymes like dihydrofolate reductase (DHFR) or kinases via π-π stacking and hydrogen bonding. The absence of this core in phenyl-only analogues () reduces such interactions .

Substituent Effects: Methoxy vs. However, methyl groups improve lipophilicity, aiding cellular uptake . Positional Isomerism: Para-methoxy (target) vs. meta-methoxy () alters electronic distribution. Para-substitution maximizes resonance stabilization, improving stability and target affinity .

Derivative Modifications: Methyl esters (e.g., Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride, ) are prodrugs with improved bioavailability due to enhanced lipophilicity .

Biological Activity

3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid, a derivative of pyrimidine, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}

This structure includes a pyrimidine ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, affecting pathways critical in cancer and inflammation.
  • Antimicrobial Activity : Some studies have shown that related compounds possess significant antibacterial and antifungal properties, potentially through disruption of microbial cell membranes or inhibition of nucleic acid synthesis.

Antimicrobial Activity

A study examined the antimicrobial properties of several pyrimidine derivatives, revealing that compounds with similar structures to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 4.69 to 22.9 µM against various strains including Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. For instance, the compound showed promising results against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics .

Case Studies

  • Study on Antifungal Properties : A research group evaluated the antifungal activity of various pyrimidine derivatives, including those structurally related to this compound. The findings suggested effective inhibition against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
  • Pharmacological Profiling : Another study highlighted the selective inhibition of specific kinases by compounds similar to this compound, which may contribute to their anti-inflammatory effects in chronic diseases like COPD .

Q & A

Q. Spectroscopic Analysis :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., density functional theory) to confirm substituent positions .
  • HRMS : Validate molecular weight (expected: ~315 g/mol) with ≤2 ppm error.

Q. Chromatographic Purity :

  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to confirm ≥98% purity.

X-ray Crystallography (if crystalline): Resolve absolute configuration and hydrogen-bonding patterns .

Advanced Research Questions

Q. How should researchers address contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. inactive)?

  • Methodological Approach :

Q. Assay Standardization :

  • Use identical cell lines (e.g., Staphylococcus aureus ATCC 25923) and inoculum sizes across studies.
  • Control for solvent effects (e.g., DMSO ≤0.1% v/v) .

Compound Integrity : Verify stability under assay conditions (e.g., pH 7.4, 37°C) via LC-MS over 24 hours.

Mechanistic Follow-Up : Perform time-kill assays or target-specific enzymatic studies (e.g., dihydrofolate reductase inhibition) to clarify mode of action .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) and mechanism of action?

  • SAR Development :

Functional Group Modulation : Synthesize analogs with substituted pyrimidine rings (e.g., -Cl, -CF3_3) or modified amino acid side chains.

In Silico Screening : Dock analogs into target proteins (e.g., bacterial topoisomerases) using molecular dynamics simulations .

  • Mechanistic Studies :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to suspected targets (e.g., receptor tyrosine kinases).
  • Gene Knockout Models : Use CRISPR/Cas9-edited microbial strains to identify resistance pathways .

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